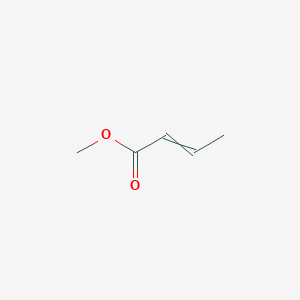

Methyl crotonate

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

18707-60-3 |

|---|---|

分子式 |

C5H8O2 |

分子量 |

100.12 g/mol |

IUPAC名 |

methyl but-2-enoate |

InChI |

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3 |

InChIキー |

MCVVUJPXSBQTRZ-UHFFFAOYSA-N |

SMILES |

CC=CC(=O)OC |

異性体SMILES |

C/C=C/C(=O)OC |

正規SMILES |

CC=CC(=O)OC |

他のCAS番号 |

18707-60-3 623-43-8 |

ピクトグラム |

Flammable; Corrosive; Irritant |

関連するCAS |

28881-44-9 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for Methyl Crotonate

Esterification Routes to Methyl Crotonate

Esterification remains a fundamental and widely practiced method for the synthesis of this compound. This involves the reaction of a carboxylic acid or its derivative with an alcohol. The primary approaches include the direct esterification of crotonic acid and transesterification processes.

Esterification of Crotonic Acid

The most conventional method for synthesizing this compound is the Fischer-Speier esterification of crotonic acid with methanol (B129727). chemicalbook.comchemicalbook.com This acid-catalyzed reaction typically utilizes a strong mineral acid, such as sulfuric acid, to protonate the carbonyl oxygen of the crotonic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. chemicalbook.comresearchgate.net The reaction is reversible, and to drive the equilibrium towards the product, the water formed during the reaction is often removed. chemicalbook.com

A typical laboratory-scale synthesis involves heating a mixture of crotonic acid, an excess of methanol, a catalytic amount of sulfuric acid, and a dehydrating agent like carbon tetrachloride. chemicalbook.comchemicalbook.com Following the reaction, the crude product is purified through a series of washing steps to remove unreacted acid and catalyst, followed by distillation. chemicalbook.comchemicalbook.com

Table 1: Typical Reaction Parameters for the Esterification of Crotonic Acid

| Reactant/Catalyst | Role | Example Quantity |

| Crotonic Acid | Carboxylic Acid Source | 800 g |

| Methanol | Alcohol Source | 1 L |

| Sulfuric Acid | Catalyst | 130 g |

| Carbon Tetrachloride | Dehydrating Agent | 300 ml |

| Data sourced from a representative synthesis procedure. chemicalbook.com |

Industrial production may also involve the oxidation of crotonaldehyde (B89634) to crotonic acid, which is then subjected to esterification.

Transesterification Processes Involving Crotonates

Transesterification is another viable route for the synthesis of this compound, involving the conversion of one ester to another by reaction with an alcohol. This method can be particularly useful when starting from other crotonate esters or polymeric precursors.

For instance, oligo(this compound) has been successfully prepared through the transesterification of oligo(tert-butyl crotonate). researchgate.net This process demonstrates the feasibility of converting a bulkier ester into the corresponding methyl ester.

A significant development in this area is the transesterification of poly(β-hydroxybutyrate) (PHB), a biodegradable polymer produced by bacteria. wur.nl Research has shown that PHB can be converted to this compound in the presence of methanol at elevated temperatures and pressures. researchgate.netwur.nl This process can also form methyl 3-hydroxybutyrate (B1226725), which can subsequently be converted to this compound. wur.nl This route is particularly noteworthy as it utilizes a renewable feedstock, aligning with green chemistry principles. wur.nl

Novel Approaches to this compound Synthesis

In addition to traditional esterification, research has focused on developing novel synthetic pathways that offer advantages in terms of efficiency, precursor availability, and environmental impact.

Multi-Step Conversions and Precursor Chemistry

Modern synthetic strategies often involve multi-step sequences starting from readily available or renewable precursors. A prominent example is the synthesis of this compound from polyhydroxybutyrate (B1163853) (PHB). This conversion proceeds through a two-step sequence:

Thermolysis: PHB is first depolymerized through heating to yield crotonic acid. researchgate.netresearchgate.netunibo.it This step can be performed without a catalyst. researchgate.net

Esterification: The resulting crotonic acid is then esterified with methanol to produce this compound. researchgate.netunibo.it

This entire process represents a chemical recycling route for PHB, transforming a bioplastic into a valuable chemical intermediate. unibo.it

Another example of precursor chemistry is the Wittig reaction. This compound can be synthesized by reacting methyl 2-(benzyloxy)-phenylglyoxylate with a phosphorus ylide generated from ethyltriphenylphosphonium bromide and n-butyllithium. prepchem.com This method, while more complex, allows for the construction of the carbon-carbon double bond and the ester in a controlled manner.

Furthermore, derivatives like methyl (S)-2-bromobutanoate, a chiral building block, can be synthesized from methyl (Z)-2-bromocrotonate using biocatalytic reduction with enoate reductases, highlighting the use of specialized precursors for creating high-value products. acs.org

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for commodity chemicals like this compound. chemimpex.com A key aspect is the use of renewable feedstocks. The synthesis of this compound from PHB, which can be produced from waste streams like wastewater, is a prime example of this principle in action. wur.nlresearchgate.net This approach not only utilizes a renewable carbon source but also offers a method for valorizing waste materials. researchgate.net

The use of whole bacterial cells containing PHB for the conversion to this compound further enhances the green credentials of this process by circumventing the need for costly and energy-intensive polymer isolation and purification steps. researchgate.net Research has shown that a water content of up to 20% does not negatively impact the conversion of the 3-hydroxybutyrate component to this compound, making the process more robust for industrial applications. researchgate.net

Biocatalysis represents another frontier in the green synthesis of crotonates. While many studies focus on the reactions of this compound catalyzed by enzymes like lipase (B570770) B from Candida antarctica, the potential for enzymatic esterification or transesterification to produce this compound is significant. researchgate.netresearchgate.net Enzymes operate under mild conditions and exhibit high selectivity, reducing energy consumption and byproduct formation.

Additionally, the use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in Michael addition reactions involving this compound, suggesting its potential application to accelerate the synthesis of this compound itself, thereby saving energy. mdpi.com

Reaction Mechanisms and Kinetic Studies of Methyl Crotonate Transformations

Electrophilic and Nucleophilic Addition Reactions of the α,β-Unsaturated Ester Motif

The reactivity of the double bond in methyl crotonate is significantly influenced by the conjugated ester functionality. This conjugation lowers the electron density of the double bond, making it susceptible to nucleophilic attack at the β-position (a conjugate or 1,4-addition). Conversely, the double bond can also react with electrophiles, although this is less common than for simple alkenes due to the deactivating effect of the ester group.

The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). byjus.com this compound serves as a classic Michael acceptor. The reaction is thermodynamically controlled and is highly valued for its ability to form 1,5-dicarbonyl compounds or related structures in a mild and efficient manner. byjus.comnih.gov

In a typical base-catalyzed Michael addition, the reaction is initiated by the deprotonation of a pronucleophile (Michael donor) by a base to generate a resonance-stabilized carbanion or enolate. byjus.com This nucleophile then attacks the electrophilic β-carbon of this compound. This conjugate addition step results in the formation of a new enolate intermediate, which is subsequently protonated by a proton source (often the solvent or the conjugate acid of the base) to yield the final Michael adduct. byjus.com

The key steps in the base-catalyzed Michael addition of a generic nucleophile (Nu-H) to this compound are:

Deprotonation of the Nucleophile : A base (B:) removes a proton from the Michael donor (e.g., dimethyl malonate) to form a stabilized enolate.

Nucleophilic Attack : The generated enolate attacks the β-carbon of this compound, breaking the π-bond of the alkene and forming a new carbon-carbon bond. This creates a new enolate intermediate.

Protonation : The enolate intermediate is protonated, typically by the conjugate acid of the base (HB), to give the final 1,4-addition product.

A well-studied example is the reaction between dimethyl malonate and this compound, often catalyzed by bases like triethylamine (B128534) or DABCO. researchgate.net

The Michael addition to α,β-unsaturated esters like this compound can exhibit both chemoselectivity and stereoselectivity.

Chemoselectivity refers to the preferential reaction of the nucleophile at the β-carbon (1,4-addition) over the carbonyl carbon (1,2-addition). For soft, resonance-stabilized nucleophiles like malonate enolates, the 1,4-addition is overwhelmingly favored due to the principles of Hard and Soft Acids and Bases (HSAB). The β-carbon is a soft electrophilic center, which reacts preferentially with soft nucleophiles.

Stereoselectivity in Michael additions can lead to the formation of new stereocenters. The approach of the nucleophile to the planar α,β-unsaturated system can be controlled to favor one stereoisomer over another. This is often achieved through the use of chiral catalysts or auxiliaries. For instance, bifunctional thiourea (B124793) catalysts have been shown to be effective in promoting enantioselective Michael additions to similar α,β-unsaturated systems. researchgate.net The stereochemical outcome is determined by the transition state geometry, which can be influenced by factors such as hydrogen bonding and steric interactions between the catalyst, the Michael donor, and the this compound acceptor. DFT studies are often employed to analyze the energetic aspects and geometrical parameters of the transition states to understand the origins of stereoselectivity. jmaterenvironsci.com

| Catalyst/Conditions | Michael Donor | Product Yield | Enantiomeric Excess (ee) | Reference |

| Triethylamine | Dimethyl Malonate | Moderate to High | N/A (achiral) | researchgate.net |

| DABCO | Dimethyl Malonate | Moderate to High | N/A (achiral) | researchgate.net |

| Chiral Thiourea | 1,3-Diketone | Up to 99% | Up to 73% | researchgate.net |

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a substituted alkene, known as the dienophile. rsc.org Due to the electron-withdrawing ester group that activates the double bond, this compound can function as a dienophile in these [4+2] cycloaddition reactions. This reaction is highly valuable for its ability to generate significant molecular complexity in a single step, creating two new carbon-carbon bonds and up to four new stereocenters. rsc.org

The outcomes of Diels-Alder reactions are governed by specific rules of regioselectivity and stereoselectivity.

Regioselectivity becomes important when both the diene and the dienophile are unsymmetrical. The substitution pattern of the product is determined by the electronic properties of the reactants. For a normal electron-demand Diels-Alder reaction, the most common type, the reaction proceeds by aligning the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org In the case of this compound, the electron-withdrawing ester group polarizes the double bond, influencing the orbital coefficients and thus directing the orientation of the diene's approach.

Stereoselectivity in the Diels-Alder reaction is famously governed by the endo rule. This rule states that the dienophile's substituent (in this case, the methoxycarbonyl group) preferentially occupies a position endo (underneath the forming cyclohexene (B86901) ring) in the transition state. This preference is often explained by favorable secondary orbital interactions between the p-orbitals of the substituent's π-system and the p-orbitals of the diene at the C2 and C3 positions. libretexts.org While the endo product is kinetically favored, the exo product is often thermodynamically more stable. However, for many Diels-Alder reactions, the kinetic endo product is the major one observed. libretexts.org The reaction is also stereospecific, meaning the stereochemistry of the dienophile is retained in the product. For trans-methyl crotonate, the methyl and methoxycarbonyl groups will remain trans in the final cyclohexene adduct.

| Diene | Dienophile | Major Product Stereochemistry | Controlling Factor | Reference |

| Cyclopentadiene | Methyl Acrylate (B77674) | Endo | Secondary Orbital Overlap | rsc.org |

| 1-Methylcyclopentadiene | Methyl Acrylate | Endo, Regiospecific | Electronic & Steric Effects | rsc.org |

| 2-Methylcyclopentadiene | Methyl Acrylate | Endo, Lower Regiospecificity | Electronic & Steric Effects | rsc.org |

1,3-Dipolar cycloadditions are another class of pericyclic reactions that are highly effective for the synthesis of five-membered heterocyclic rings. wikipedia.org The reaction occurs between a 1,3-dipole (a molecule with a three-atom π-system containing four electrons) and a dipolarophile (typically an alkene or alkyne). This compound, with its activated double bond, serves as an excellent dipolarophile in these reactions.

A well-documented example is the reaction of this compound with pyrroline-1-oxide, a cyclic nitrone (which is a 1,3-dipole). ias.ac.inresearchgate.net Theoretical studies using Density Functional Theory (DFT) have been instrumental in elucidating the mechanism and selectivity of this reaction. The reaction proceeds through a concerted, asynchronous mechanism, meaning the two new sigma bonds are formed in a single step but not to the same extent in the transition state. ias.ac.in

The regio- and stereoselectivity of this cycloaddition are explained by Frontier Molecular Orbital (FMO) theory. The reaction is typically controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (HOMOdipole-LUMOdipolarophile). ias.ac.in The analysis of activation energies for different possible pathways (e.g., ortho vs. meta regiochemistry and endo vs. exo approach) indicates that the reaction favors the formation of the meta-endo adduct, which is in agreement with experimental findings. ias.ac.inresearchgate.netias.ac.in This selectivity is guided by a combination of orbital interactions and steric effects in the transition state.

| 1,3-Dipole | Dipolarophile | Predicted Major Product | Mechanistic Detail | Reference |

| Pyrroline-1-oxide | This compound | meta-endo Isoxazolidine | Concerted, Asynchronous | ias.ac.inresearchgate.netias.ac.in |

1,3-Dipolar Cycloaddition Reactions Involving this compound

Regio- and Stereoselectivity Analysis in Cycloadditions

Theoretical studies, primarily employing density functional theory (DFT), have been instrumental in elucidating the regio- and stereoselectivity of cycloaddition reactions involving this compound. In 1,3-dipolar cycloadditions, such as the reaction with pyrroline-1-oxide, the molecular mechanism is concerted and asynchronous. The selectivity is largely governed by frontier molecular orbital (FMO) interactions, specifically the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of this compound (the dipolarophile).

Analysis of activation parameters and DFT-based reactivity indices consistently indicates a preference for the meta regioisomeric pathway. Furthermore, these reactions exhibit stereoselectivity, favoring an endo approach. This theoretical preference for the meta-endo adduct aligns well with experimental observations. Similar findings have been reported for the 1,3-dipolar cycloaddition between this compound and 2,3,4,5-tetrahydropyridine-l-oxide, where the meta-endo cycloadduct is the favored product in both gas and solvent phases. These studies underscore the importance of electronic effects in determining the regiochemical and stereochemical outcomes of cycloaddition reactions with this compound.

Radical Reactions and Combustion Kinetics of this compound

Oxidation Kinetics and Reaction Pathways of this compound

This compound serves as a crucial model compound for understanding the combustion of unsaturated fatty acid methyl esters (FAMEs), which are primary components of biodiesel. Its oxidation kinetics are complex, involving numerous reaction classes that vary in importance with temperature and pressure.

Low-Temperature Oxidation Pathways

The low-temperature oxidation of this compound shows distinct behavior compared to its saturated counterparts. Typically, it does not exhibit the characteristic negative temperature coefficient (NTC) behavior associated with low-temperature combustion (LTC). nih.govacs.org Significant oxidation in the low-temperature regime (420 to 660 K) has been observed primarily when initiated by an external source like ozone. nih.govacs.org In such cases, the reaction network involves the formation and isomerization of a primary ozonide, leading to products like keto-hydroperoxides. nih.gov Molecular growth occurs through cycloaddition reactions of the Criegee intermediate. nih.govacs.org Theoretical studies on the reactions between this compound radicals and molecular oxygen indicate that the conjugation effect from the C=C double bond significantly influences the reaction pathways. researchgate.net

Hydroxyl Radical Reactions with this compound

The reaction with the hydroxyl (OH) radical is a key initiation step in both atmospheric degradation and combustion of this compound. rsc.orgrsc.org This reaction can proceed via two main channels: H-abstraction from the methyl groups or OH-addition to the C=C double bond. rsc.org

At lower temperatures, typical of atmospheric conditions, the addition of the OH radical to the C2 and C3 carbons of the double bond is the dominant pathway. conicet.gov.arnih.gov This leads to the formation of hydroxyalkoxy radicals, which subsequently decompose to yield products such as 2-hydroxypropanal (B1205545), acetaldehyde, formaldehyde, and formic acid. conicet.gov.aracs.org At higher combustion temperatures (above 500 K), H-abstraction becomes increasingly significant. rsc.orgrsc.org Theoretical calculations have provided detailed, pressure- and temperature-dependent rate coefficients for these reaction channels, which are crucial for accurate combustion modeling. rsc.org

Soot Formation Tendencies and Precursor Chemistry

Comparative studies between this compound and its saturated analogue, methyl butanoate, have shown that this compound has a significantly higher tendency to form soot. acs.org The presence of the double bond in this compound facilitates the formation of small-molecule unsaturated species, which are known precursors to polycyclic aromatic hydrocarbons (PAHs) and, ultimately, soot. acs.org Kinetic modeling and experimental observations in laminar diffusion flames confirm that the inception and growth of soot particles are more pronounced for this compound. acs.org The combustion of diesel blends containing this compound also results in a greater propensity for soot formation compared to blends with saturated esters, which is attributed to the formation of resonance-stabilized radicals that alter the combustion chemistry.

Isomerization and Decomposition Reaction Kinetics of this compound Radicals

The study of this compound's thermal transformations reveals distinct kinetic behaviors, both for the molecule itself and its corresponding radicals. Early gas-phase studies focused on the unimolecular cis-trans isomerization of the this compound molecule at temperatures ranging from 400°C to 560°C. This reaction was found to be a homogeneous, unimolecular process. chem-station.com The rate constant for the cis-to-trans isomerization was determined to be independent of pressure in the range of 0.1 to 10 mm Hg. chem-station.commdpi.com

Simultaneously, several free-radical side reactions occur, including isomerization to methyl vinylacetate and decomposition yielding carbon dioxide and various butene isomers. chem-station.com The kinetic parameters for the primary cis-trans isomerization were experimentally determined and are presented below.

Table 1: Kinetic Parameters for the Thermal Isomerization of this compound

| Parameter | Value |

|---|---|

| Frequency Factor (A) | 1013.2 ± 0.3 s-1 |

| Activation Energy (Ea) | 57.8 ± 1.5 kcal/mol |

| Temperature Range | 400–560 °C |

| Pressure Range | 0.1–10 mm |

Data sourced from M. C. Flowers, Can. J. Chem., 1965. chem-station.com

More recent theoretical research has focused on the reaction kinetics of this compound radicals, which are key intermediates in combustion processes. High-level quantum chemistry computations have been used to study the potential energy surfaces for the isomerization and decomposition of these radicals. researchgate.net These studies indicate that isomerization reactions of the radicals are the dominant pathways at low and intermediate temperatures. As the temperature increases, decomposition reactions become more significant. researchgate.net The kinetics of these radical transformations are also found to be markedly dependent on pressure. researchgate.net

Electroreductive Hydrocoupling of this compound

Electroreductive hydrocoupling is a process where an activated olefin, such as an α,β-unsaturated ester like this compound, undergoes dimerization upon electrochemical reduction. The general mechanism for this transformation involves the transfer of an electron to the molecule to form a radical anion.

The reaction is initiated by a one-electron reduction of the this compound molecule at the cathode. This generates a radical anion, where the unpaired electron and the negative charge are delocalized over the conjugated π-system of the ester. This intermediate is highly reactive and can undergo several subsequent reactions. In the context of hydrocoupling (or hydrodimerization), two of these radical anions couple to form a dimeric dianion. This carbon-carbon bond formation typically occurs at the β-carbon position.

The resulting dimeric dianion is then protonated by a proton source in the reaction medium, such as the solvent (e.g., methanol) or an added proton donor, during the reaction or upon workup. This yields the final neutral, saturated hydrodimer product. While this mechanism is generally accepted for activated olefins, specific studies detailing the product distribution, yields, and kinetic data for the electroreductive hydrocoupling of this compound are not prominently available in the surveyed literature.

Sigmatropic Rearrangements Involving this compound Derivatives

Sigmatropic rearrangements are concerted, pericyclic reactions where a σ-bond migrates across a π-system. Derivatives of this compound can be designed to undergo such transformations, notably the chem-station.comwikipedia.org-Wittig and Ireland-Claisen rearrangements, which are powerful methods for stereocontrolled carbon-carbon bond formation.

The chem-station.comwikipedia.org-Wittig rearrangement transforms an allylic ether into a homoallylic alcohol. wikipedia.org The reaction proceeds through the deprotonation of a carbon adjacent to the ether oxygen, forming a carbanion. This is followed by a concerted chem-station.comwikipedia.org-sigmatropic shift. wikipedia.org For a this compound derivative, such as an ether where the crotonate moiety can stabilize an adjacent carbanion, this rearrangement can be used to form complex homoallylic alcohols with a high degree of stereocontrol. The reaction is typically conducted at low temperatures (e.g., below -60 °C) to favor the chem-station.comwikipedia.org-shift over the competing chem-station.commdpi.com-rearrangement. wikipedia.org

The Ireland-Claisen rearrangement is a variation of the Claisen rearrangement that converts an allylic ester into a γ,δ-unsaturated carboxylic acid. wikipedia.orgnrochemistry.com The reaction is initiated by treating an allylic ester, for example, the crotonate ester of an allylic alcohol, with a strong base (like lithium diisopropylamide, LDA) to form an ester enolate. This enolate is then trapped with a silyl (B83357) halide (e.g., TMSCl) to form a silyl ketene (B1206846) acetal (B89532). tcichemicals.com This intermediate undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement under milder conditions than the traditional Claisen rearrangement. nrochemistry.com Subsequent hydrolysis of the silyl ester yields the final carboxylic acid product. The geometry of the intermediate silyl ketene acetal (E or Z) can be controlled by the reaction conditions, which in turn dictates the stereochemistry of the product. chem-station.com

Table 2: Comparison of Sigmatropic Rearrangements for this compound Derivatives

| Rearrangement | Substrate Type | Key Intermediate | Product |

|---|---|---|---|

| chem-station.comwikipedia.org-Wittig | Allylic ether with a crotonate-derived activating group | Carbanion | Homoallylic alcohol |

| Ireland-Claisen | Allyl crotonate (or other allylic ester of crotonic acid) | Silyl ketene acetal | γ,δ-Unsaturated carboxylic acid |

Catalysis in Methyl Crotonate Chemistry

Heterogeneous Catalysis for Methyl Crotonate Reactions

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. In the context of this compound chemistry, solid base catalysts have demonstrated utility in promoting Michael additions.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Solid bases have been investigated as catalysts for the Michael addition of nitromethane (B149229) to this compound. Studies have shown that the catalytic activity is highly dependent on the nature of the solid base employed. researchgate.net

Additionally, in the pursuit of more sustainable chemical processes, bio-sourced bases, termed "Eco-bases," have been developed from plants. These heterogeneous catalysts have been successfully used in mechanochemical Michael additions, offering a green alternative to conventional bases. mdpi.com

The efficiency of solid base catalysts is intrinsically linked to the characteristics of their active sites. While detailed characterization for every catalyst in the context of this compound reactions is not extensively documented, some insights are available. For instance, the most effective "Eco-base" was found to have a high potassium content, with the presence of K₂Ca(CO₃)₂, and required only a small amount of the active potassium species to promote the reaction. mdpi.com

The product distribution in these reactions is heavily skewed towards the Michael adduct. The catalytic activity of various solid bases in the Michael addition of nitromethane to this compound has been evaluated, with results indicating significant differences in their performance. researchgate.net

Table 1: Activity of Solid Base Catalysts in the Michael Addition of Nitromethane to this compound

| Catalyst | Activity |

|---|---|

| KF/alumina | High |

| KOH/alumina | High |

| MgO | No activity |

| CaO | No activity |

| SrO | Practically no activity |

| BaO | Practically no activity |

| La₂O₃ | Practically no activity |

Data sourced from a study on Michael additions over solid base catalysts. researchgate.net

Solid Base Catalysis in Michael Additions

Homogeneous and Organocatalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, allows for reactions under milder conditions and often with higher selectivity. This category includes organocatalysis, which utilizes small organic molecules as catalysts.

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts. However, their application in the polymerization of this compound has been met with challenges. Attempts to use organic NHC initiators for this purpose have resulted in dimerization of the this compound rather than the formation of high-molecular-weight polymers. acs.orgshef.ac.uk This outcome is attributed to the specific reactivity of this compound under these conditions. NHCs function by generating unique reactive species from otherwise inert starting materials. nih.gov The generation of the active carbene often occurs in situ through the deprotonation of the corresponding azolium salt. nih.gov

A significant breakthrough in the polymerization of this compound has been achieved using Lewis pair catalysis. This approach involves the synergistic action of a Lewis acid and a Lewis base. Specifically, Lewis pairs composed of an N-heterocyclic carbene (NHC) or an N-heterocyclic olefin (NHO) as the Lewis base and a group 13 Lewis acid have been shown to effectively polymerize this compound, yielding high-molecular-weight polymers. acs.orgshef.ac.uk

The mechanism of this polymerization is complex, involving both nucleophilic and basic initiation pathways. acs.orgshef.ac.uk This dual-initiation mechanism allows for subsequent chain growth from multiple active sites. dntb.gov.ua The cooperative activation of the monomer by both the Lewis acid and Lewis base components of the catalyst is a key feature of this polymerization methodology. researchgate.net

Enzymes, as biological catalysts, offer high selectivity and operate under mild conditions. In the realm of this compound chemistry, lipases have been shown to catalyze the addition of amines. For instance, the lipase-catalyzed reaction of benzylamine (B48309) with this compound can lead to several products, including the aminolysis product, the aza-Michael addition product, and a double addition product. researchgate.netresearchgate.net

The chemoselectivity of these enzymatic reactions can be influenced by the reaction conditions. For example, lipase (B570770) B from Candida antarctica has been used to investigate the chemoselectivity in the reaction between this compound and benzylamine, with solvent engineering being a tool to control the outcome. The use of oxidoreductases for biocatalytic reductions also presents a potential avenue for the transformation of this compound, leading to the formation of valuable chiral compounds. tudelft.nl

Enzyme-Catalyzed Transformations of this compound

Chemoselectivity Control via Solvent Engineering

The selective transformation of a multifunctional molecule like this compound, which possesses both a reactive carbon-carbon double bond and an ester functional group, presents a significant challenge in synthetic chemistry. Solvent engineering has emerged as a powerful tool to direct the chemoselectivity of enzymatic reactions involving this compound. Research has demonstrated that in the lipase-catalyzed reaction between this compound and benzylamine, the choice of solvent can dictate the reaction pathway, leading to either aminolysis or aza-Michael addition products. researchgate.netresearchgate.net

In a notable study, the use of Candida antarctica lipase B (CALB) as a catalyst for the reaction of this compound and benzylamine showcased the profound influence of the reaction medium on chemoselectivity. Hydrophilic media were found to promote the formation of the aminolysis product, where the benzylamine attacks the ester carbonyl group. Conversely, hydrophobic media favored the aza-Michael addition, with the amine adding across the activated C=C double bond. researchgate.net This control is attributed to the solvent's effect on the enzyme's microenvironment and the partitioning of substrates and products.

The strategic selection of the solvent allows for the preferential synthesis of either β-amino acid derivatives via Michael addition or the corresponding amide through aminolysis, highlighting the utility of solvent engineering in fine-tuning reaction outcomes. researchgate.net

Table 1: Influence of Solvent on the Lipase-Catalyzed Reaction of this compound and Benzylamine

| Solvent Type | Predominant Reaction Pathway | Major Product |

|---|---|---|

| Hydrophilic | Aminolysis | N-benzylcrotonamide |

| Hydrophobic | Aza-Michael Addition | Methyl 3-(benzylamino)butanoate |

Metal-Catalyzed Transformations

Ruthenium-Based Catalysts in this compound Chemistry

Ruthenium complexes have proven to be versatile and highly effective catalysts for a variety of organic transformations, including those involving unsaturated esters. While specific studies focusing exclusively on this compound are part of a broader research area, the reactivity of similar substrates provides significant insights into the potential applications of ruthenium catalysts in this compound chemistry.

Ruthenium-based catalysts, particularly Grubbs-type catalysts, are renowned for their efficacy in olefin metathesis reactions. nih.gov Cross-metathesis reactions involving unsaturated esters, such as the reaction of ethylene (B1197577) with methyl oleate, have been successfully carried out using ruthenium catalysts, demonstrating their ability to facilitate C-C bond formation at the double bond of the ester. researchgate.net This suggests a high potential for ruthenium catalysts to be employed in similar cross-metathesis reactions with this compound to generate a variety of valuable unsaturated compounds.

Furthermore, ruthenium catalysts have been utilized in tandem olefin metathesis-oxidation reactions, converting simple olefinic starting materials into more complex functionalized molecules like cis-diols or α-hydroxy ketones. organic-chemistry.org The functional group tolerance of these catalysts makes them suitable for reactions with substrates like this compound. Additionally, ruthenium-catalyzed cross-enyne metathesis has been successfully applied in the synthesis of complex natural products, indicating the broad scope of these catalysts in forming intricate molecular architectures from simple precursors. nih.gov

While detailed kinetic and selectivity data for the ruthenium-catalyzed hydrogenation of this compound are not extensively documented in the readily available literature, the general effectiveness of ruthenium catalysts in hydrogenating C=C double bonds in the presence of ester groups is well-established. rsc.org

Zeolite-Catalyzed Transformations

Zeolites, with their well-defined microporous structures and tunable acidity, are widely used as solid acid catalysts in the chemical industry for a range of transformations, including isomerization, alkylation, and cracking. wikipedia.org Although direct research on the catalytic transformation of this compound over zeolites is not extensively reported, the behavior of analogous molecules provides a basis for predicting potential reaction pathways.

Studies on the conversion of other methyl esters, such as methyl octanoate, over H-ZSM-5 zeolites have shown that these catalysts can facilitate deoxygenation and aromatization reactions, yielding a variety of hydrocarbons. researchgate.netresearchgate.net This suggests that under suitable conditions, this compound could potentially undergo similar transformations over zeolites to produce valuable hydrocarbon products.

Furthermore, zeolites like H-ZSM-5 and Beta zeolite are known to catalyze the isomerization and oligomerization of olefins. rsc.orgsharif.edunih.gov The acidic sites within the zeolite framework can protonate the C=C double bond of this compound, initiating isomerization to its structural isomers or promoting oligomerization reactions to form higher molecular weight products. The shape-selective nature of zeolites could also play a crucial role in controlling the distribution of the resulting products. The specific pore size and structure of different zeolites, such as ZSM-5 and Beta zeolite, would be expected to influence the product selectivity in such transformations. mdpi.comresearchgate.net

Polymer Science and Methyl Crotonate

Methyl Crotonate as a Monomer in Polymerization

This compound, a β-substituted α,β-unsaturated carboxylate, presents unique challenges and opportunities in the field of polymer science. Unlike its isomer methyl methacrylate (B99206), its polymerization behavior is distinctly different, necessitating specialized techniques to produce well-defined polymers.

Alkyl crotonates, including this compound, are generally not amenable to polymerization through conventional free-radical or anionic methods that are effective for their methacrylate isomers. acs.orgshef.ac.uknih.govresearchgate.net Attempts to polymerize alkyl crotonates using common radical initiators such as azobisisobutyronitrile (AIBN) have proven unsuccessful. nih.govacs.org The primary difficulty lies in the steric hindrance and electronic effects of the β-methyl group, which significantly lowers the propagation rate constants, making homopolymerization extremely challenging. nih.gov

Furthermore, efforts to polymerize this compound using organic N-heterocyclic carbene (NHC) initiators, which can be effective for other monomers, have resulted only in dimerization rather than the formation of long polymer chains. acs.orgshef.ac.ukfigshare.com This inherent resistance to standard polymerization techniques has historically limited the use of crotonates as monomers and spurred research into alternative polymerization pathways. researchgate.net

Group-Transfer Polymerization (GTP) has emerged as a successful method for the controlled, living polymerization of acrylic monomers, and it has been effectively adapted for alkyl crotonates. acs.org This technique allows for the synthesis of poly(alkyl crotonate)s with predictable molecular weights and narrow molecular weight distributions. acs.org

GTP of this compound can proceed in a stereospecific and living manner, allowing for precise control over the polymer's architecture. spsj.or.jp The living nature of the polymerization is evidenced by a linear increase in the polymer's molecular weight with monomer conversion, while maintaining a narrow molecular weight distribution. acs.org This control enables the synthesis of well-defined homopolymers and block copolymers. The stereochemical outcome of the polymerization is highly dependent on the reaction conditions and the catalytic system employed, offering a pathway to polymers with specific tacticities. spsj.or.jp

The stereoselectivity of the Group-Transfer Polymerization of crotonates is profoundly influenced by the choice of catalyst and initiator. Research has demonstrated that both organic acid catalysts and silicon Lewis acid catalysts can facilitate the reaction. acs.orgrsc.org A key factor in controlling the stereochemistry is the steric bulk of the trialkylsilyl groups within the initiator and catalyst. spsj.or.jpresearchgate.netresearchgate.net

Studies on the GTP of this compound have shown that using a ketene (B1206846) silyl (B83357) acetal (B89532) initiator with a bulky tert-butyldimethylsilyl group, in the presence of catalysts like HgI₂ and tert-butyldimethylsilyl iodide, leads to significantly higher disyndiotacticity compared to smaller silyl groups like trimethylsilyl (B98337) or triethylsilyl. spsj.or.jp This provides direct evidence that the transferring silyl group is intimately involved in the propagation steps and that its steric hindrance dictates the stereochemical outcome. spsj.or.jp Similarly, using silicon Lewis acid catalysts such as N-(trialkylsilyl)bis(trifluoromethanesulfonyl)imides, the steric hindrance of the silyl moiety was shown to greatly enhance the disyndiotacticity of the resulting polymer. researchgate.netresearchgate.net

| Silyl Group | Relative Steric Bulk | Observed Polymer Tacticity | Reference |

|---|---|---|---|

| Trimethylsilyl | Low | Lower Disyndiotacticity | spsj.or.jp |

| Triethylsilyl | Medium | Intermediate Disyndiotacticity | spsj.or.jp |

| tert-butyldimethylsilyl | High | Higher Disyndiotacticity | spsj.or.jpresearchgate.net |

| Triisopropylsilyl | Very High | Highest Disyndiotacticity | researchgate.net |

A significant outcome of controlling the stereochemistry in the polymerization of crotonates is the ability to manipulate the thermal properties of the resulting polymer, particularly its glass transition temperature (Tg). acs.org There is a strong positive correlation between the disyndiotacticity of the polymer chain and its Tg. researchgate.net

For poly(ethyl crotonate), a close analog to poly(this compound), dynamic mechanical analysis revealed that increasing the disyndiotacticity from 53% to 92% raised the Tg dramatically from 82 °C to 201 °C. researchgate.netresearchgate.netacs.org This enhancement is attributed to the more regular arrangement of polymer chains at higher tacticity, leading to more efficient packing and restricted chain mobility. acs.org This relationship is much stronger than that observed for syndiotactic poly(methyl methacrylate). acs.org

Poly(this compound) (PMeCr) synthesized via GTP exhibits a glass transition temperature of 122 °C, which is notably higher than that of poly(methyl methacrylate) (PMMA) prepared by the same method (104 °C). acs.orgacs.orgresearchgate.net PMeCr also demonstrates superior thermal stability, with a 5% weight loss temperature (Td5) of 359 °C, compared to 304 °C for PMMA. acs.orgacs.orgresearchgate.net The ability to tune the Tg over a wide range by controlling stereochemistry opens up possibilities for creating high-performance materials tailored to specific applications. researchgate.net

| Disyndiotacticity (%) | Glass Transition Temperature (Tg, °C) | Reference |

|---|---|---|

| 53 | 82 | researchgate.netresearchgate.netacs.org |

| 92 | 201 | researchgate.netresearchgate.netacs.org |

Lewis Pair Polymerization (LPP) has been successfully employed to overcome the challenges of polymerizing this compound. acs.orgshef.ac.uk This technique utilizes a combination of a Lewis base, such as an N-heterocyclic carbene (NHC) or N-heterocyclic olefin (NHO), and a bulky Group 13 Lewis acid, like methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD). acs.orgshef.ac.ukfigshare.com

This approach effectively polymerizes this compound under ambient temperature and solvent-free conditions, yielding high-molecular-weight poly(this compound) with a number-average molecular weight (Mn) up to 161 kg/mol . acs.orgshef.ac.uk The mechanism can proceed through either nucleophilic or basic pathways. acs.org The nature of the specific Lewis pair and the reaction conditions determine whether the polymerization is catalytic, producing lower molecular weight polymers, or noncatalytic, leading to high-molecular-weight materials. acs.orgshef.ac.uk The development of LPP represents a significant advance, providing a viable route to high-performance polymers from renewable this compound. acs.org

Lewis Pair Polymerization of this compound

Synthesis and Characterization of Poly(this compound) Variants

Beyond the synthesis of linear, head-to-tail poly(this compound), researchers have explored the creation of structural variants, including head-to-head polymers and copolymers with other monomers.

A method for the synthesis of head-to-head (H-H) poly(this compound) has been developed, which involves a two-step process. First, alternating copolymers of cis-butene-2 and maleic anhydride (B1165640) are synthesized. The resulting copolymer is then esterified to the methyl ester, yielding the H-H poly(this compound). This polymer exhibits different properties compared to its head-to-tail (H-T) counterpart. For instance, H-H poly(this compound) is amorphous, whereas the H-T version is partially crystalline.

While this compound and other crotonate esters show a negligible ability to homopolymerize via conventional free-radical methods, they can be effectively copolymerized with other monomers. A notable example is the free-radical copolymerization of crotonate esters with 2-methylen-1,3-dioxepane (MDO). This copolymerization is surprisingly facile and leads to the formation of alternating copolymers. The alternating nature of these copolymers has been confirmed by Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry and supported by experimentally calculated reactivity ratios.

| Copolymer System | Monomer 1 | Monomer 2 | Resulting Structure |

| Crotonate-MDO | Butyl Crotonate | 2-Methylen-1,3-dioxepane | Alternating Copolymer |

Table: Example of a copolymerization strategy involving a crotonate ester.

Advanced Characterization Techniques for Poly(this compound) Structures

A variety of advanced characterization techniques are employed to elucidate the complex structures of poly(this compound) and its variants.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for confirming the chemical structure of poly(this compound). In the case of copolymers, such as those with MDO, ¹H NMR is used to monitor the polymerization kinetics and calculate the individual monomer conversions. For H-H poly(this compound), NMR is crucial for verifying the head-to-head linkages.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of poly(this compound), most notably the glass transition temperature (Tg). Studies have shown that H-H poly(this compound) has a higher Tg than the H-T polymer. Furthermore, poly(this compound) synthesized by GTP exhibits a Tg of 122 °C, which is higher than that of poly(methyl methacrylate) prepared by the same method (104 °C).

Thermogravimetric Analysis (TGA): TGA is employed to study the thermal degradation behavior of poly(this compound). The degradation patterns of H-H and H-T poly(this compound) have been compared, with the H-H polymer yielding butene-2 and a mixture of dimethyl maleate (B1232345) and dimethyl fumarate (B1241708) upon pyrolysis. Poly(this compound) produced by GTP shows a 5% weight loss temperature (Td5) of 359 °C, indicating greater thermal stability than the corresponding poly(methyl methacrylate) (304 °C).

| Polymer Variant | Tg (°C) | Td5 (°C) | Key Degradation Products |

| H-H Poly(this compound) | Higher than H-T | - | Butene-2, Dimethyl maleate, Dimethyl fumarate |

| H-T Poly(this compound) | Lower than H-H | - | This compound |

| GTP Poly(this compound) | 122 | 359 | - |

Table: Thermal properties and degradation products of poly(this compound) variants.

Spectroscopic Analysis of Polymer Architecture

The precise arrangement of monomer units within a polymer chain, known as its architecture, is a critical determinant of its physical and chemical properties. Spectroscopic techniques are indispensable tools for elucidating the detailed microstructure of polymers derived from this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry provide comprehensive insights into tacticity, monomer sequence, and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for the detailed microstructural analysis of polymers. Both ¹H and ¹³C NMR are used to determine the stereoregularity (tacticity) of homopolymers and the sequence distribution in copolymers.

For poly(this compound), the relative stereochemistry of adjacent chiral centers along the polymer backbone determines whether the structure is isotactic, syndiotactic, or atactic. These different configurations result in distinct chemical environments for the protons and carbons, leading to different chemical shifts in the NMR spectrum. For instance, the high stereoregularity of poly(this compound) synthesized via group-transfer polymerization has been confirmed using high-resolution ¹H-NMR. acs.org

In copolymers, NMR can be used to quantify the incorporation of each monomer and to identify the arrangement of monomer units (e.g., random, alternating, or block). For example, in copolymers containing β-substituted acrylates like this compound, NMR spectroscopy confirms the chemical structure and sequence distribution. researchgate.net The analysis of polymers with similar structures, such as poly(methyl methacrylate) (PMMA), provides a reference for interpreting the spectra of poly(this compound). The ¹H NMR signals for the α-methyl protons of PMMA are particularly sensitive to tacticity, splitting into distinct peaks for isotactic, heterotactic, and syndiotactic placements. mdpi.com

| Tacticity | Typical Chemical Shift (δ) for α-methyl protons (ppm) | Description |

|---|---|---|

| Isotactic (mm) | ~1.27 | Stereocenters of adjacent monomer units have the same configuration. |

| Heterotactic (mr) | ~1.04 | Intermediate configuration between isotactic and syndiotactic triads. |

| Syndiotactic (rr) | ~0.80 | Stereocenters of adjacent monomer units have alternating configurations. |

Note: Data are based on PMMA, a structurally similar polymer, and serve as a representative example for interpreting poly(this compound) spectra. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer, confirming the incorporation of monomers like this compound into a polymer structure. The vibrational spectra of polymers can be used to identify bands associated with the vibrational modes of specific chemical bonds. mdpi.com

In polymers containing this compound units, key absorption bands include the C=O stretching of the ester group and the C-O stretching vibrations. For instance, the strong absorption band for the carbonyl (C=O) group in esters typically appears in the range of 1735-1750 cm⁻¹. The C-O bond vibrations are usually observed between 1150 and 1250 cm⁻¹. s-a-s.org When this compound is copolymerized with other monomers, FTIR can confirm the presence of functional groups from all constituent monomers. For example, in the analysis of copolymers of methyl acrylate (B77674) and itaconic acid, the overlapping carbonyl peaks are used for quantitative determination. rsc.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -CH₂, -CH₃ | Stretching | 2800-3000 |

| C=O (Ester) | Stretching | 1735-1750 |

| C-O (Ester) | Stretching | 1150-1250 |

| C-H | Bending/Deformation | 1380-1450 |

Note: These are general ranges and the exact peak positions can vary based on the specific polymer architecture and intermolecular interactions. researchgate.nets-a-s.org

Mass Spectrometry

In the study of copolymers made from butyl crotonate (an ester similar to this compound) and 2-methylene-1,3-dioxepane (B1205776) (MDO), MALDI-TOF analysis was crucial in confirming an alternating copolymer structure. ehu.es The analysis revealed that the molar mass between peaks in the spectrum corresponded to the sum of the molar masses of the two distinct monomer units (142 Da for butyl crotonate and 114 Da for MDO), providing direct evidence for an alternating MDO-crotonate dimer repeating unit. ehu.es This approach is directly applicable to copolymers of this compound to verify the sequence of monomer incorporation.

Derivatives of Methyl Crotonate and Their Advanced Synthetic Applications

Synthesis of Key Methyl Crotonate Derivatives

Methyl 3-Aminocrotonate Synthesis and Reactivity

Methyl 3-aminocrotonate, also known as 3-amino-2-butenoic acid methyl ester, is a crucial building block in organic chemistry, particularly for the synthesis of heterocyclic compounds. patsnap.com The most common and industrially scalable method for its synthesis involves the reaction of methyl acetoacetate (B1235776) with aqueous ammonia. orgsyn.orgpharmaffiliates.com This process is typically conducted at temperatures between 35 and 70°C. pharmaffiliates.com Continuous flow processes have also been developed, offering high yields and reducing reaction times significantly. researchgate.net

The reactivity of methyl 3-aminocrotonate is characterized by the presence of a conjugated system that includes an amino group and an α,β-unsaturated carbonyl moiety. patsnap.com This structure makes it a valuable intermediate for various transformations such as Michael additions, condensations, and cyclization reactions. patsnap.com A significant application is in the Hantzsch condensation reaction for the synthesis of 4-aryl-1,4-dihydropyridines, a class of compounds known for their potential as calcium channel blockers. orgsyn.orgorgsyn.org

The acylation of methyl 3-aminocrotonate is a notable example of its versatile reactivity, as the reaction can occur at either the nitrogen (N) or the α-carbon (C), leading to enamides (N-acylated products) or enaminones (C-acylated products), respectively. scbt.com The selectivity between these two sites is highly dependent on the reaction conditions, specifically the choice of the acid chloride and the organic base used (e.g., pyridine (B92270) or triethylamine). scbt.comgoogle.com

Research has shown that the nature of the added organic base plays a critical role in directing the acylation. scbt.com For instance, the reaction of methyl 3-aminocrotonate with dichloroacetyl chloride in the presence of pyridine exclusively yields the C-acylated product in high yield. Conversely, when triethylamine (B128534) is used as the base with other acid chlorides, N-acylation is often favored. scbt.com This selectivity allows for the targeted synthesis of either enamides or enaminones, which are both valuable synthetic intermediates. scbt.comchemicalbook.com

Table 1: N, C-Site Selectivity in the Acylation of Methyl 3-Aminocrotonate

| Acid Chloride | Base | Dominant Product | Reference |

|---|---|---|---|

| Dichloroacetyl chloride | Pyridine | C-acylated (Enaminone) | scbt.com |

| Isobutyryl chloride | Pyridine | N-acylated (Enamide) | scbt.com |

| α,β-Unsaturated acid chlorides | Triethylamine | N-acylated, followed by rearrangement | scbt.com |

This table illustrates the influence of the base on the site of acylation.

Methyl γ-Chloro-β-methylcrotonate Synthesis

The synthesis of methyl γ-chloro-β-methylcrotonate can be achieved through a simplified, modified Reformatsky reaction. This method involves the reaction of chloroacetone (B47974) with methyl bromoacetate (B1195939) in a benzene-ether solvent mixture. This initial step yields methyl γ-chloro-β-hydroxyisovalerate.

The subsequent step is the dehydration of this hydroxy ester intermediate. Using a dehydrating agent such as phosphorus pentoxide, the methyl γ-chloro-β-hydroxyisovalerate is converted into the final product, methyl γ-chloro-β-methylcrotonate.

Methyl 4-acetoxycrotonate Synthesis

This compound in Complex Pharmaceutical Intermediate Synthesis

This compound and its derivatives are fundamental starting materials in the synthesis of various pharmaceutical intermediates. A prominent example is the use of its derivative, methyl 3-aminocrotonate, in the production of 1,4-dihydropyridine-type calcium antagonists. orgsyn.orgorgsyn.org These compounds are a well-established class of drugs used to manage cardiovascular diseases. orgsyn.org

Furthermore, this compound itself is employed as a starting reagent in the total synthesis of complex natural products with potential therapeutic applications. For instance, it has been utilized in the synthesis of phytotoxins such as solanapyrones D and E. The ester is also used to produce methyl-4-bromocrotonate, an intermediate in the synthesis of Piperine, an alkaloid with a history of medicinal use.

This compound in Agrochemical Intermediate Synthesis

The versatile reactivity of this compound and its derivatives extends to the synthesis of agrochemicals. patsnap.com Derivatives such as methyl 3-aminocrotonate are indispensable in the creation of active ingredients for herbicides, insecticides, and fungicides. patsnap.com The incorporation of this structural motif into pesticide formulations can enhance their efficacy. patsnap.com Additionally, the parent compound, crotonic acid (of which this compound is the methyl ester), is found in extracts from carrot seeds and has demonstrated strong herbicidal properties.

Exploration of Novel Crotonate-Based Building Blocks

The intrinsic reactivity of the α,β-unsaturated ester system makes this compound and its derivatives highly valuable as versatile building blocks in organic synthesis. Their ability to participate in a wide array of chemical transformations allows for the construction of complex molecular architectures from simple, readily available precursors. Researchers are continuously exploring new ways to utilize the crotonate scaffold to create novel, high-value molecules for applications in materials science and pharmaceuticals.

A significant area of research involves the use of this compound in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition between this compound and pyrroline-1-oxide has been studied to synthesize substituted isoxazolidines. ias.ac.in Theoretical studies using density functional theory (DFT) have been employed to understand the regio- and stereoselectivity of such reactions, confirming that the molecular mechanism is concerted and asynchronous. ias.ac.in These cycloaddition strategies provide a powerful method for constructing five-membered heterocyclic rings, which are common motifs in biologically active compounds.

Furthermore, crotonate-derived building blocks are instrumental in asymmetric synthesis to generate chiral molecules. Asymmetric Michael additions, for example, utilize this compound as a prochiral substrate. The reaction with chiral amines can lead to the formation of chiral β-amino acid derivatives, which are important components of many pharmaceuticals. acs.org Similarly, the use of chiral auxiliaries like (S)-(+)-prolinol allows for the conversion of this compound into chiral α-hydroxyaryl derivatives, demonstrating another pathway to enantiomerically enriched products. tandfonline.com

The versatility of the crotonate structure is also evident in its role as a precursor in the total synthesis of natural products. For example, this compound serves as a starting reagent in the multi-step synthesis of phytotoxins like solanapyrones D and E. Additionally, derivatives such as methyl (Z)-Δβγ-matrinic crotonate are used as key intermediates in the synthesis of tricyclic matrinic derivatives, which are being investigated for their potential biological activities. researchgate.net

The development of bio-based chemical processes has also highlighted the potential of crotonates. Crotonic acid, which can be derived from the depolymerization of polyhydroxybutyrate (B1163853) (PHB), serves as a renewable building block for producing this compound and other valuable chemicals. researchgate.net This approach aligns with the growing demand for sustainable chemistry by transforming biomass-derived materials into functional molecules. mdpi.com

The exploration of novel crotonate-based building blocks is driven by the need for efficient and selective synthetic methodologies. By leveraging the inherent reactivity of the crotonate framework, chemists can access a diverse range of complex molecules, from heterocyclic systems to chiral intermediates for drug discovery.

| Crotonate Derivative/Precursor | Reaction Type | Key Reagents/Catalysts | Resulting Structure/Application |

| This compound | 1,3-Dipolar Cycloaddition | Pyrroline-1-oxide | Substituted isoxazolidines ias.ac.in |

| This compound | Asymmetric Michael Addition | 3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepine | Chiral β-amino acid derivatives acs.org |

| This compound | Vinylogous Aldol (B89426) Reaction | Enolizable aldehydes, Aluminum tris(2,6-di-2-naphthylphenoxide) | Precursor for complex molecules |

| This compound | Chiral Auxiliary-Mediated Addition | (S)-(+)-prolinol | Chiral α-hydroxyaryl derivatives tandfonline.com |

| Crotonic Acid (from PHB) | Esterification | Methanol (B129727) | Bio-based this compound researchgate.net |

| Methyl (Z)-Δβγ-matrinic crotonate | Multi-step Synthesis | Various reagents | Tricyclic matrinic derivatives with potential anti-HCV activity researchgate.net |

Theoretical and Computational Chemistry of Methyl Crotonate

Quantum Chemical Studies of Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms involving methyl crotonate. These studies provide a molecular-level understanding of selectivity, reactivity, and the electronic factors governing the transformations.

Ab Initio Methods for Potential Energy Surfaces

High-level ab initio methods are crucial for accurately mapping the potential energy surfaces (PES) of reactions involving this compound, especially for combustion and atmospheric chemistry. researchgate.netrsc.orgresearchgate.net Methods such as QCISD(T)/CBS and CBS-QB3 have been used to explore the PES for reactions like the interaction of this compound with hydroxyl (OH) radicals. researchgate.netrsc.orgresearchgate.net These calculations cover various reaction pathways, including H-abstraction and OH-addition, as well as subsequent isomerization and β-scission reactions of the resulting radicals. researchgate.netrsc.org

For the radical isomerization and decomposition of this compound, methods like DLPNO-CCSD(T)/CBS(T-Q)//M062X/ma-TZVP have been employed to obtain detailed potential energy profiles. researchgate.net These studies show that isomerization reactions proceeding through stable cyclic transition states have lower energy barriers, making them kinetically and energetically favorable. researchgate.netresearchgate.net In terms of decomposition, C-C β-scission reactions are generally more favorable than C-H β-scission reactions. researchgate.netresearchgate.net

In cases where transition states exhibit significant multi-reference character, as identified by high T1 diagnostics in coupled cluster calculations, methods like multireference singles and doubles configuration interaction (MRSDCI) and multireference averaged coupled pair functional (MRACPF2) are necessary. acs.org These methods provide a more accurate description and often predict lower barrier heights compared to single-reference methods like CCSD(T). acs.orgresearchgate.net The dissociative photoionization of this compound has also been investigated using ab initio G3B3 calculations to propose formation channels for major fragment ions, revealing that many dissociation pathways involve isomerization processes like hydrogen shifts and ring closing/opening. ucas.ac.cnrhhz.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key conceptual tool used to explain the regioselectivity and reactivity in reactions of this compound, particularly in cycloadditions. imist.maias.ac.inresearchgate.net The theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imist.ma

In the 1,3-dipolar cycloaddition with nitrones, the regioselectivity is often controlled by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (this compound). ias.ac.inresearchgate.net However, a nuance in the case of this compound is that its HOMO is a non-bonding orbital primarily localized on the carbonyl oxygen, which is not directly involved in the cycloaddition. ias.ac.inresearchgate.net Therefore, the HOMO-1, which is a bonding π molecular orbital with significant contributions from the atoms at the reactive sites, is often considered for analyzing the reactivity. ias.ac.inresearchgate.net

The analysis of FMO energy gaps and the orbital coefficients at the reacting centers helps predict the favored regioisomer. imist.mauniv-biskra.dz According to Houk's rule, the regioselectivity is explained by the more favorable large-large and small-small interactions of the FMO coefficients. imist.ma For the reaction between this compound and 2,3,4,5-tetrahydropyridine-l-oxide, FMO analysis correctly predicts the formation of the meta regioisomer as the major product. imist.mauniv-biskra.dz This approach, combined with the calculation of DFT-based reactivity indices, provides a robust framework for understanding the outcomes of these reactions. imist.maias.ac.inresearchgate.net

Table 2: FMO Molecular Coefficients for a 1,3-Dipolar Cycloaddition Reaction Illustrative data from a theoretical study involving a nitrone dipole and this compound as the dipolarophile. univ-biskra.dz

| Reactant | Orbital | C1 Coefficient | C2/O7 Coefficient |

| Dipole | HOMO | -0.3898 | 0.4677 |

| LUMO | 0.3877 | 0.3021 | |

| Dipolarophile (this compound) | HOMO-1 | 0.3449 | 0.3850 |

| LUMO | 0.4025 | -0.2447 |

Kinetic Modeling and Rate Constant Predictions

Kinetic modeling provides a bridge between theoretical calculations and macroscopic observable phenomena, such as reaction rates and product distributions under various conditions.

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate unimolecular reaction rate constants from the potential energy surface. researchgate.netresearchgate.netrsc.org It is frequently combined with master equation approaches to predict temperature- and pressure-dependent rate coefficients. researchgate.netresearchgate.netresearchgate.netresearchgate.net

This theoretical framework has been applied to study the kinetics of various reactions involving this compound, including its radical isomerization and decomposition, as well as its reactions with species like the hydroxyl radical. researchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net For example, the rate constants for the isomerization and decomposition of this compound radicals have been calculated over wide temperature (300-2500 K) and pressure (0.01-100 atm) ranges. researchgate.netresearchgate.net These studies show that isomerization reactions tend to dominate at lower and intermediate temperatures, while decomposition becomes more significant at higher temperatures. researchgate.net The pressure is also found to have a considerable impact on these reactions. researchgate.net

In the context of combustion, RRKM/master equation calculations are essential for developing detailed kinetic models. researchgate.net For instance, the rate constants for the H-abstraction and OH-addition reactions of this compound with OH radicals have been predicted and used to update combustion models, leading to better agreement with experimental results. rsc.orgresearchgate.net

Master Equation Approaches

Master equation approaches are used in conjunction with RRKM theory to account for the effects of pressure and temperature on reaction kinetics. researchgate.netresearchgate.netrsc.org By solving the time-dependent master equation, phenomenological rate coefficients can be predicted for complex reaction systems with multiple wells and channels on the potential energy surface. researchgate.netrsc.orgresearchgate.net

These methods have been employed to study the low-temperature oxidation of this compound radicals with O2, predicting competitive relationships between different reaction pathways over a broad range of temperatures (300 to 1500 K) and pressures (0.001 to 100 atm). researchgate.netx-mol.com The calculations have shown that the rate of O2 addition at the ester methylic site is higher than at the allylic sites, highlighting the crucial role of the C=C double bond's conjugation effect. researchgate.netx-mol.com

Similarly, for the reaction of this compound with OH radicals, master equation analysis has been used to predict rate coefficients for H-abstraction and OH-addition channels from 500 to 1800 K and 0.001 to 100 atm. researchgate.netrsc.orgresearchgate.net The calculated rate coefficients are often expressed using modified Arrhenius equations to be easily incorporated into larger combustion mechanisms. rsc.orgresearchgate.net These theoretical kinetics studies provide valuable data that enhance the understanding and predictive capability of combustion models for biofuels like this compound. rsc.orgresearchgate.net

Analysis of Reactivity and Selectivity Indices

Theoretical models are paramount in predicting how and where a chemical reaction will occur. For this compound, the analysis of reactivity and selectivity indices derived from computational chemistry provides a quantitative framework for understanding its behavior in reactions such as cycloadditions.

Global Reactivity and Local Electrophilicity Indices

To pinpoint the exact sites of reaction, local reactivity indices are used. The local electrophilicity (ωk) and local nucleophilicity (Nk) indices identify the most reactive atoms within a molecule. researchgate.netimist.ma In the 1,3-dipolar cycloaddition reaction between pyrroline-1-oxide and this compound, analysis of these local indices correctly predicts the observed regioselectivity. researchgate.net The calculations show that the most favorable interaction occurs between the oxygen atom of the nitrone and the β-carbon atom of this compound, leading to the formation of the meta-regioisomer. researchgate.netimist.ma

Table 1: Global Reactivity Indices (eV) for a 1,3-Dipolar Cycloaddition Reaction Calculated at the B3LYP/6-31G(d) level of theory. Data sourced from multiple theoretical studies.

| Reactant | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

| Pyrroline-1-oxide (Dipole) | -4.136 | 6.732 | 1.270 | 3.100 |

| This compound (Dipolarophile) | -5.143 | 7.427 | 1.770 | 2.070 |

Source: researchgate.netias.ac.inias.ac.in

Table 2: Local Reactivity Indices for this compound Condensed Fukui functions are used to determine the local reactivity at specific atomic sites.

| Atom in this compound | Local Electrophilicity (ωk) | Local Nucleophilicity (Nk) | Predicted Role |

| Cα (alpha-carbon) | 0.134 | 0.556 | Nucleophilic site |

| Cβ (beta-carbon) | 0.340 | 0.405 | Electrophilic site |

Source: researchgate.net

Bond Order and Charge Transfer Analysis at Transition States

The analysis of the transition state (TS) structure provides critical information about the reaction mechanism. For the 1,3-dipolar cycloaddition reactions involving this compound, computational studies consistently show that the reaction proceeds through a concerted but asynchronous mechanism. ias.ac.inimist.maimist.ma

Furthermore, charge transfer analysis at the transition state confirms the direction of electron flow. For the reaction between this compound and various nitrones, the analysis indicates a net charge transfer from the dipole (nitrone) to the dipolarophile (this compound), which is characteristic of a normal electron demand reaction. ias.ac.inbohrium.com This aligns perfectly with the predictions made by the global and local reactivity indices. ias.ac.in

Solvent Effects on Reaction Stereoselectivity

Solvents can significantly influence the rate and selectivity of chemical reactions. rsc.org Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these effects. growingscience.com

However, in other types of reactions, such as the Diels-Alder reaction between methyl trans-crotonate and cyclopentadiene, the solvent plays a more decisive role in stereoselectivity. srce.hr Gas-phase calculations predicted a slight preference for the exo product, which contradicts experimental results. srce.hr When the calculations were repeated to include the effects of solvents like water and methanol (B129727), they correctly predicted a preference for the endo product, in agreement with experimental observations. srce.hr This reversal highlights the importance of specific solute-solvent interactions, such as hydrogen bonding between the solvent and the polarized transition state, in determining the stereochemical outcome. srce.hrresearchgate.net

Table 3: Calculated Activation Enthalpy Difference (ΔΔH‡ endo-exo, kcal/mol) for the Diels-Alder Reaction of Methyl trans-Crotonate and Cyclopentadiene A negative value indicates a preference for the endo product. Calculated at the RHF/6-31G level.*

| Phase / Solvent | ΔΔH‡ (endo-exo) | Predicted Selectivity |

| Gas Phase | +0.3 | exo |

| Water (ε = 78.4) | -0.7 | endo |

| Methanol (ε = 32.6) | -0.6 | endo |

Source: srce.hr

Machine Learning Applications in this compound Polymerization Process Optimization

The polymerization of monomers like this compound is a complex process with multiple variables that can affect the properties of the final polymer. bohrium.com Traditional optimization relies on extensive, time-consuming, and costly experimentation. labmate-online.com Machine learning (ML) is emerging as a powerful tool to accelerate the optimization of polymer manufacturing processes. labmate-online.comresearchgate.net

While specific, detailed studies applying ML to the polymerization of this compound are not yet widespread, the methodologies are well-established in the broader field of polymer science. digitellinc.commdpi.com ML models can be trained on experimental data to predict polymer properties based on a set of input parameters. researchgate.netarxiv.org These models can analyze complex, non-linear relationships between variables that are not easily captured by traditional methods. mdpi.com

For a hypothetical polymerization of this compound, an ML model could be developed to optimize for target properties like molecular weight and polydispersity index (PDI). The model would be fed data from a series of experiments where input variables are systematically changed. Using techniques like Bayesian optimization or neural networks, the model can efficiently explore the parameter space and predict the optimal conditions to achieve a desired outcome, significantly reducing the number of required experiments. labmate-online.comdigitellinc.com This approach not only enhances efficiency but can also uncover new insights into the process, such as identifying which variables have the most significant impact. labmate-online.com

Table 4: Conceptual Framework for Machine Learning Optimization of this compound Polymerization This table illustrates the inputs and outputs for a hypothetical ML model aimed at process optimization.

| Input Variables (Process Parameters) | Output Variables (Target Properties) | Machine Learning Goal |

| Initiator Concentration | Average Molecular Weight (Mw) | Predict optimal input parameters to achieve a target Mw and minimize PDI. |

| Monomer-to-Solvent Ratio | Polydispersity Index (PDI) | |

| Reaction Temperature | Monomer Conversion Rate | |

| Reaction Time | Glass Transition Temperature (Tg) | |

| Flow Rate (in flow synthesis) |

Biochemical Research and Metabolic Pathways Involving Methyl Crotonate

Role in Amino Acid Metabolism

The primary involvement of a methyl crotonate-related structure in amino acid metabolism is centered on 3-methylcrotonyl-CoA, a key intermediate in the breakdown of the essential branched-chain amino acid (BCAA), leucine (B10760876). wikipedia.orgplos.org

The catabolism of BCAAs—leucine, isoleucine, and valine—begins with two shared steps: a reversible transamination and an irreversible oxidative decarboxylation. nih.govmdpi.com The breakdown of leucine proceeds through these initial steps to yield isovaleryl-CoA. nih.gov This compound is then dehydrogenated to form 3-methylcrotonyl-CoA. wikipedia.org

The next crucial step in this pathway is catalyzed by the mitochondrial, biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase (MCC). plos.orgwikipedia.org MCC carboxylates 3-methylcrotonyl-CoA to produce 3-methylglutaconyl-CoA. wikipedia.org This reaction is a vital part of the irreversible breakdown of leucine. mdpi.com The pathway continues until it ultimately yields acetoacetate (B1235776) and acetyl-CoA, which can be used for energy production in the tricarboxylic acid (TCA) cycle or for the synthesis of other molecules. plos.orgwikipedia.org

Disruptions in the leucine catabolic pathway can lead to serious metabolic disorders. A primary example is 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, an inherited autosomal recessive disorder. wikipedia.orgnih.gov This condition is caused by mutations in the MCCC1 or MCCC2 genes, which provide instructions for making the alpha and beta subunits of the MCC enzyme, respectively. wikipedia.orgmedlineplus.gov